4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol
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Overview
Description
4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol is a complex organic compound that features a pyrimidine ring substituted with an aminophenoxy group and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of polar solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, and N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine
- 1,3-bis(5-amino-2-pyridinoxy)benzene
- 2-aminopyrimidin-4(3H)-one
Uniqueness
4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced solubility, stability, or bioactivity .
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-[[6-(4-aminophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N4O2/c17-11-1-7-14(8-2-11)22-16-9-15(18-10-19-16)20-12-3-5-13(21)6-4-12/h1-2,7-10,12-13,21H,3-6,17H2,(H,18,19,20) |
InChI Key |
HTNYYXSSFXAJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)OC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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